molecular formula C11H12O3 B3147464 Ethyl trans-2-hydroxycinnamate CAS No. 6236-62-0

Ethyl trans-2-hydroxycinnamate

Cat. No. B3147464
CAS RN: 6236-62-0
M. Wt: 192.21 g/mol
InChI Key: SRBYHEKXHQYMRN-BQYQJAHWSA-N
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Description

Ethyl trans-2-hydroxycinnamate is an o-hydroxy cinnamate ester derivative . Its chemical formula is C11H12O3 , and its molecular weight is approximately 192.21 g/mol . This compound is of interest due to its potential applications in various fields.


Synthesis Analysis

The synthesis of ethyl trans-2-hydroxycinnamate involves the reaction between trans-cinnamic acid and ethyl alcohol (ethanol) . The esterification process results in the formation of this compound .


Molecular Structure Analysis

The molecular structure of ethyl trans-2-hydroxycinnamate consists of a cinnamic acid moiety with an ethyl group attached to the hydroxyl group. The trans configuration indicates that the hydroxyl and ethyl groups are on opposite sides of the double bond .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of ethyl trans-2-hydroxycinnamate is approximately 84-87°C .

Scientific Research Applications

Photoisomerization and Sunscreen Agent

Ethyl ferulate, a variant of ethyl trans-2-hydroxycinnamate, is used as a sunscreening agent in commercial products. Its effectiveness is linked to its ability to undergo efficient non-radiative decay, returning to the electronic ground state through trans-cis isomerization. This property is essential for understanding its role in sunscreen blends (Horbury et al., 2017).

Synthesis in Educational Context

The synthesis and characterization of ethyl trans-4-methoxycinnamate, a sunscreen analog, are used as an educational tool for organic chemistry students. This process highlights various synthetic topics like carbonyl condensation and esterification, demonstrating the compound's ability to absorb ultraviolet light (Stabile & Dicks, 2004).

Role in Medicinal Chemistry

Ethyl trans-p-methoxycinnamate has been transformed into a chiral intermediate for the preparation of Diltiazem, a medication used for heart-related conditions. This showcases its utility in developing pharmaceutical compounds (Jiang Ru, 2008).

Anticancer and Anti-Inflammatory Potential

Ethyl 3,4,5-trihydroxycinnamate exhibits antiproliferative activity towards human adenocarcinoma cells. Its conformational analysis has provided insights into its stability and potential as an anticancer agent. Additionally, hydroxycinnamic derivatives have shown properties of cytotoxicity against cancer cells and COX-2 inhibition, suggesting their potential as anti-inflammatory/chemopreventive agents (Sousa et al., 2006); (Marques et al., 2006).

Antioxidant Activities

Hydroxycinnamates, including derivatives of ethyl trans-2-hydroxycinnamate, are known for their in vitro and in vivo antioxidant activities. They demonstrate effectiveness in scavenging various radicals and acting as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010).

Photostability and Sunscreen Efficacy

The photostability of ethyl trans-2-hydroxycinnamate, particularly in the context of sunscreen formulations, has been a subject of study. Encapsulation into nanoparticles like PLGA has been found to improve its photostability, indicating its importance in sunscreen efficacy (Perugini et al., 2002).

properties

IUPAC Name

ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYHEKXHQYMRN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-hydroxycinnamate

CAS RN

17041-46-2
Record name Ethyl coumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Weitkamp, K Vosmann, N Weber - Journal of agricultural and …, 2006 - ACS Publications
… 1-hexadecanol, and cis-9-octadecen-1-ol (oleyl alcohol) as well as methyl and ethyl trans-cinnamate, ethyl hydrocinnamate (ethyl 3-phenylpropanoate), ethyl trans-2-hydroxycinnamate…
Number of citations: 54 pubs.acs.org
MM Saoudi, J Bouajila, R Rahmani… - International Journal of …, 2021 - hindawi.com
… , rutin hydrate, Butyl gallate, 4-hydroxytamoxifen, cardamonin, phenoxodiol, pinostilbene hydrate, 3-benzyloxy-4, 5-dihydroxy-benzoic acid methyl ester, ethyl trans-2-hydroxycinnamate, …
Number of citations: 10 www.hindawi.com
T Ben Khadher, S Sassi-Aydi, S Aydi, M Mars… - Plants, 2023 - mdpi.com
Prunus dulcis is one of the most widely cultivated species in the world. Its fruit (almond) is rich in various nutritious and bioactive compounds that exert several beneficial effects. The aim …
Number of citations: 2 www.mdpi.com
RMK Boukhary, Z Omeiche… - BAU Journal …, 2023 - digitalcommons.bau.edu.lb
Genus Rumex belongs to the family Polygonaceae that is distributed worldwide and used in the treatment of different illnesses. Different parts of this plant are employed in the treatment …
Number of citations: 1 digitalcommons.bau.edu.lb
X Worowounga, R Rahmani, AF Namkona… - International Journal of …, 2022 - hindawi.com
Manilkara mabokeensis Aubrév is a tree that belongs to the Sapotaceae family, native to the tropical forest in Latin America, Asia, Australia, and Africa. The bark of this species is used …
Number of citations: 2 www.hindawi.com
M Yahyaoui, J Bouajila, S Cazaux, M Abderrabba - Phytomedicine, 2018 - Elsevier
… -benzoic acid methyl ester; 6-hydroxyflavone; 6‑hydroxy‑4′-methylflavone; pinosylvin; 2‑chloro‑3-(4‑hydroxy‑phenylamino)-(1,4)naphthoquinone; ethyl trans-2-hydroxycinnamate; 7‑…
Number of citations: 32 www.sciencedirect.com
J Ayadi, M Debouba, R Rahmani, J Bouajila - Molecules, 2023 - mdpi.com
Rutabaga, also known as swede and scientifically classified as Brassica napus napobrassica, is a biennial edible root vegetable that belongs to the Brassica genus and is widely …
Number of citations: 6 www.mdpi.com
MM Saoudi, J Bouajila… - BioMed Research …, 2021 - downloads.hindawi.com
Rumex roseus L.(R. roseus) is acknowledged as an aromatic plant. For its excellent biological properties, it was used as a traditional medicine. The aim of the present study is to …
Number of citations: 1 downloads.hindawi.com
MM Saoudi, J Bouajila, K Alouani - 2021 - academia.edu
Rumex roseus L.(R. roseus) is acknowledged as an aromatic plant. For its excellent biological properties, it was used as a traditional medicine. The aim of the present study is to …
Number of citations: 0 www.academia.edu
MM Saoudi, J Bouajila, K Alouani - hindawi.com
Rumex roseus L.(R. roseus) is acknowledged as an aromatic plant. For its excellent biological properties, it was used as a traditional medicine. The aim of the present study is to …
Number of citations: 0 www.hindawi.com

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